molecular formula C15H21ClN2O3 B4407195 2-[2-(2-Morpholin-4-ylethoxy)ethoxy]benzonitrile;hydrochloride

2-[2-(2-Morpholin-4-ylethoxy)ethoxy]benzonitrile;hydrochloride

Cat. No.: B4407195
M. Wt: 312.79 g/mol
InChI Key: OPGHQVJBPZYAFM-UHFFFAOYSA-N
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Description

2-[2-(2-Morpholin-4-ylethoxy)ethoxy]benzonitrile;hydrochloride is a chemical compound with a complex structure that includes a morpholine ring, ethoxy groups, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Morpholin-4-ylethoxy)ethoxy]benzonitrile;hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-morpholineethanol with ethylene oxide to form 2-{2-[2-(4-morpholinyl)ethoxy]ethoxy}ethanol. This intermediate is then reacted with benzonitrile under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Morpholin-4-ylethoxy)ethoxy]benzonitrile;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzonitrile moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

2-[2-(2-Morpholin-4-ylethoxy)ethoxy]benzonitrile;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(2-Morpholin-4-ylethoxy)ethoxy]benzonitrile;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[2-(4-morpholinyl)ethoxy]ethoxy}ethanol
  • 2-{2-[2-(4-morpholinyl)ethoxy]ethoxy}ethanamine
  • 2-{2-[2-(4-morpholinyl)ethoxy]ethoxy}ethyl diphenylacetate hydrochloride

Uniqueness

2-[2-(2-Morpholin-4-ylethoxy)ethoxy]benzonitrile;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-[2-(2-morpholin-4-ylethoxy)ethoxy]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3.ClH/c16-13-14-3-1-2-4-15(14)20-12-11-19-10-7-17-5-8-18-9-6-17;/h1-4H,5-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGHQVJBPZYAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOCCOC2=CC=CC=C2C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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